Cas no 3999-31-3 ((2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol)
(2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol Chemical and Physical Properties
Names and Identifiers
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- D-Arabinitol, 1,4-anhydro-
- (2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol
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- MDL: MFCD30257633
(2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-313936-1.0g |
(2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol |
3999-31-3 | 1.0g |
$0.0 | 2023-02-25 | ||
| Enamine | EN300-313936-1g |
(2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol |
3999-31-3 | 1g |
$0.0 | 2023-09-05 |
(2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol Suppliers
(2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol
Latest Research Advances on (2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol (CAS: 3999-31-3) in Chemical Biology and Pharmaceutical Applications
The compound (2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol, with CAS registry number 3999-31-3, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This stereospecific derivative of oxolane (tetrahydrofuran) exhibits unique structural features that make it a valuable scaffold for drug development and biochemical applications. Recent studies have focused on its role as a chiral building block for nucleoside analogs and glycosidase inhibitors, leveraging its ability to mimic carbohydrate moieties in biological systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's potential as a precursor for novel antiviral agents. Researchers utilized its rigid furanose-like structure to design nucleoside analogs that showed selective inhibition of viral RNA-dependent RNA polymerases. The stereochemistry at positions 2, 3, and 4 proved critical for binding affinity, with the (2R,3S,4R) configuration showing optimal activity against several RNA viruses while maintaining low cytotoxicity in human cell lines.
In synthetic chemistry, advances in catalytic asymmetric synthesis have improved access to this chiral compound. A recent Nature Catalysis paper described an enzymatic approach using engineered aldolases that achieved >99% enantiomeric excess for the (2R,3S,4R) configuration. This breakthrough addresses previous challenges in obtaining the pure stereoisomer, which was typically derived through tedious resolution of racemic mixtures or from expensive natural sources.
Pharmacokinetic studies published in Drug Metabolism and Disposition have revealed favorable ADME (absorption, distribution, metabolism, and excretion) properties for derivatives of 3999-31-3. The compound's moderate lipophilicity (logP ~ -1.2) and presence of multiple hydrogen bond donors/acceptors contribute to its balanced membrane permeability and aqueous solubility. These characteristics make it particularly attractive for oral drug development, with several derivatives currently in preclinical evaluation for metabolic disorders.
Emerging applications in targeted drug delivery systems have been reported in Advanced Materials. Researchers have functionalized the hydroxyl groups of (2R,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol to create pH-sensitive linkers for antibody-drug conjugates (ADCs). The compound's stability in circulation and selective cleavage in acidic tumor microenvironments (pH 6.5-6.8) demonstrate its potential as a novel linker chemistry for next-generation bioconjugates.
Ongoing clinical trials (as of Q2 2024) include two Phase I studies investigating derivatives of 3999-31-3 as potential treatments for rare genetic disorders involving glycosylation defects. Preliminary results suggest these compounds can effectively cross the blood-brain barrier, opening possibilities for neurological applications. However, challenges remain in optimizing metabolic stability, as some derivatives show rapid glucuronidation in vivo.
Future research directions highlighted in recent review articles emphasize the need for structure-activity relationship studies to further explore the compound's versatility. Particular interest focuses on modifications at the hydroxymethyl position (C2) and exploration of prodrug strategies to enhance bioavailability. The unique spatial arrangement of functional groups in this molecule continues to inspire novel drug design approaches across multiple therapeutic areas.
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